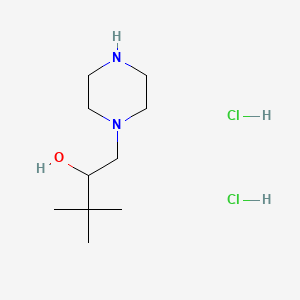
3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is a derivative of piperazine and is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride typically involves the reaction of 3,3-dimethylbutan-2-one with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its dihydrochloride salt form through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted piperazine derivatives
科学的研究の応用
3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one dihydrochloride
- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
- 3-(piperazin-1-yl)propan-2-ol
Uniqueness
3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.
特性
分子式 |
C10H24Cl2N2O |
|---|---|
分子量 |
259.21 g/mol |
IUPAC名 |
3,3-dimethyl-1-piperazin-1-ylbutan-2-ol;dihydrochloride |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-10(2,3)9(13)8-12-6-4-11-5-7-12;;/h9,11,13H,4-8H2,1-3H3;2*1H |
InChIキー |
NMBRTKCUVREUHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CN1CCNCC1)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




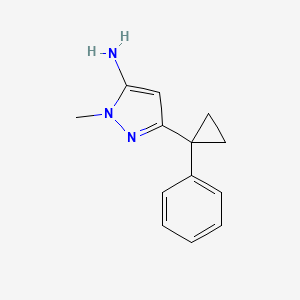
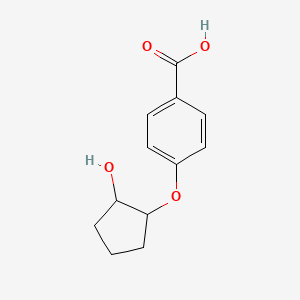
![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535169.png)
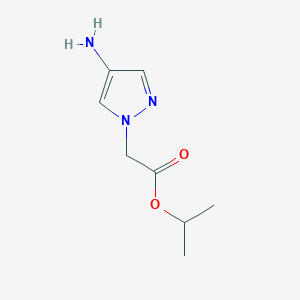

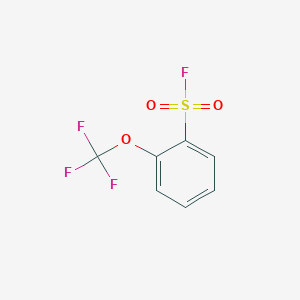
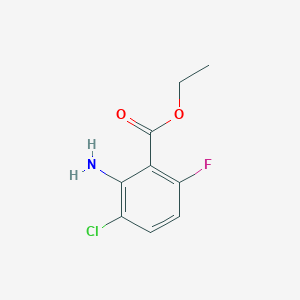
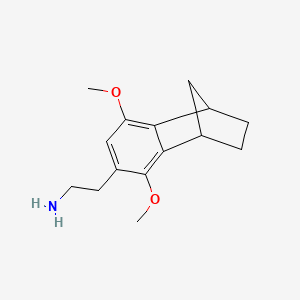
![{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol](/img/structure/B13535224.png)
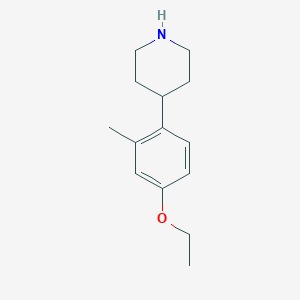
![6-Thiaspiro[4.5]decan-9-aminehydrochloride](/img/structure/B13535243.png)
![3-[(Methylsulfanyl)methyl]morpholine](/img/structure/B13535244.png)
